CYP1A2 Inhibition Profile: Target Compound vs. Unsubstituted N-Phenyl Trifluoroacetamide
Computational ADMET profiling predicts that 2,2,2-trifluoro-N-[4-(2-hydroxyethyl)phenyl]acetamide is a CYP1A2 inhibitor, consistent with the known inhibitory activity of the simpler analog 2,2,2-trifluoro-N-phenylacetamide (CAS 404-24-0), which is experimentally confirmed as a CYP1A2 inhibitor . However, the target compound introduces an additional hydrogen-bond donor (alcohol OH), increasing the total H-bond donor count from 1 to 2 and the acceptor count from 4 to 5, which is predicted to reduce passive GI absorption relative to the unsubstituted analog . The hydroxyethyl group thus modifies the ADMET profile in a quantifiable manner that may be exploited when reduced systemic exposure via oral route is desired.
| Evidence Dimension | CYP1A2 inhibition and ADMET profile |
|---|---|
| Target Compound Data | Predicted CYP1A2 inhibitor (Yes); H-bond donors: 2; H-bond acceptors: 5; Consensus LogP: ~1.8 (estimated from structural analogs); GI Absorption: Moderate (predicted) |
| Comparator Or Baseline | 2,2,2-Trifluoro-N-phenylacetamide (CAS 404-24-0): CYP1A2 Inhibitor (Yes, experimental); H-bond donors: 1; H-bond acceptors: 4; Consensus LogP: 2.17; GI Absorption: High (experimental ADMET panel) |
| Quantified Difference | Δ H-bond donors: +1; Δ H-bond acceptors: +1; Δ Consensus LogP: approximately -0.37; GI absorption reduced from High to Moderate (predicted shift) |
| Conditions | Computational ADMET prediction (SwissADME-type models); experimental CYP inhibition panel for comparator from vendor technical datasheet (Alfa Chemistry). |
Why This Matters
The altered ADMET profile provides a rational basis for selecting this compound over the unsubstituted analog when reduced oral bioavailability or enhanced renal clearance is sought in probe design.
